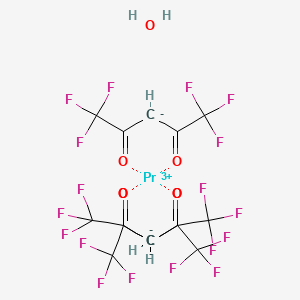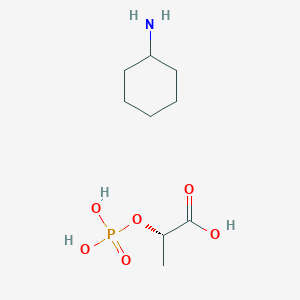
Cyclohexanamine(S)-2-(phosphonooxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine(S)-2-(phosphonooxy)propanoate is an organic compound that features a cyclohexane ring bonded to an amine group and a propanoate group with a phosphonooxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine(S)-2-(phosphonooxy)propanoate typically involves the following steps:
Formation of Cyclohexanamine: Cyclohexanamine can be synthesized by the hydrogenation of aniline in the presence of a nickel catalyst.
Preparation of (S)-2-(Phosphonooxy)propanoic Acid: This can be prepared by the phosphorylation of (S)-2-hydroxypropanoic acid using phosphorus oxychloride (POCl3) under controlled conditions.
Coupling Reaction: The final step involves the coupling of cyclohexanamine with (S)-2-(phosphonooxy)propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine(S)-2-(phosphonooxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The phosphonooxy group can be reduced to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted cyclohexanamine derivatives.
Scientific Research Applications
Cyclohexanamine(S)-2-(phosphonooxy)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclohexanamine(S)-2-(phosphonooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This can lead to the modulation of various biochemical pathways, affecting cellular processes such as metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the phosphonooxy group, making it less versatile in biochemical applications.
(S)-2-(Phosphonooxy)propanoic Acid: Lacks the cyclohexanamine moiety, limiting its use in certain synthetic applications.
Cyclohexylphosphonic Acid: Similar in structure but lacks the propanoate group, affecting its reactivity and applications.
Uniqueness
Cyclohexanamine(S)-2-(phosphonooxy)propanoate is unique due to the presence of both the cyclohexanamine and phosphonooxypropanoate moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H20NO6P |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
cyclohexanamine;(2S)-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C6H13N.C3H7O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;2H,1H3,(H,4,5)(H2,6,7,8)/t;2-/m.0/s1 |
InChI Key |
ZPKCEUYLEHRBLM-WNQIDUERSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
Canonical SMILES |
CC(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
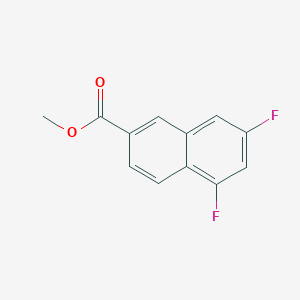
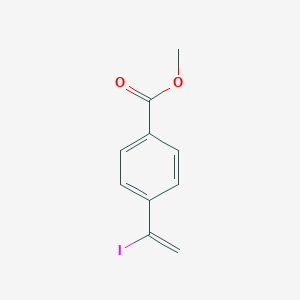

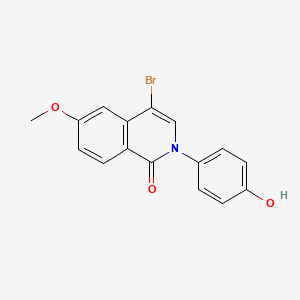
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)
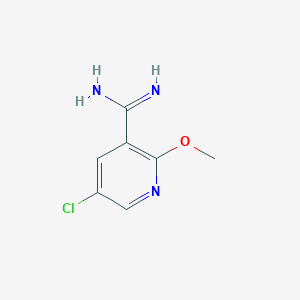
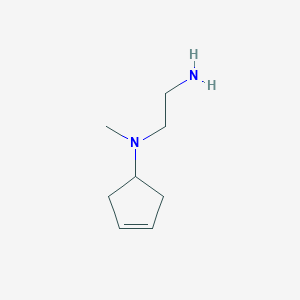
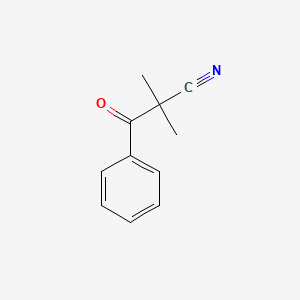

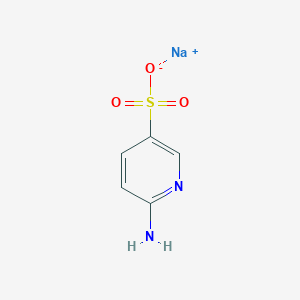
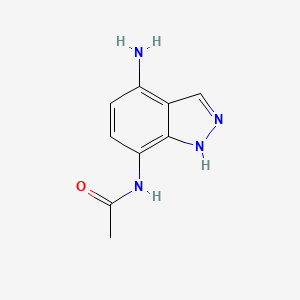
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
